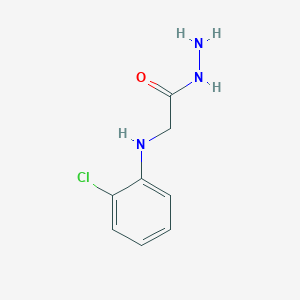

2-(2-Chloroanilino)acetohydrazide

Description

Overview of Hydrazide Scaffolds in Modern Organic Chemistry

Hydrazides are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond, with at least one of the nitrogen atoms attached to an acyl group. This functional group is a pivotal building block in organic synthesis due to its ability to participate in a wide array of chemical transformations. chemscene.com Hydrazides can be readily converted into a variety of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in many biologically active molecules. mdpi.commdpi.com The hydrazide moiety can also act as a ligand, forming stable complexes with various metal ions. koreascience.kr This chelating ability is often implicated in the biological mechanisms of action of hydrazide-containing compounds.

The synthesis of hydrazides can be achieved through several routes, with the reaction of an ester with hydrazine (B178648) hydrate (B1144303) being a common and efficient method. nih.govresearchgate.net Alternatively, the reaction of carboxylic acids or acyl chlorides with hydrazine can also yield the desired hydrazide. nih.govhueuni.edu.vn The versatility of these synthetic methods allows for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical and biological properties of the resulting molecules.

The Role of Aniline (B41778) Moieties in Substituted Acetohydrazides

Aniline, an aromatic amine, and its derivatives are fundamental components in the design of numerous pharmaceuticals and other bioactive compounds. ontosight.ai The incorporation of an aniline moiety into a molecule can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. cresset-group.combiopartner.co.uk The aromatic ring of aniline can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions, which are crucial for molecular recognition and binding.

In the context of substituted acetohydrazides, the aniline moiety serves several key functions. It can modulate the electronic properties of the entire molecule, influencing its reactivity and ability to interact with biological macromolecules. Furthermore, the nature and position of substituents on the aniline ring can dramatically alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For instance, the introduction of a halogen atom, such as chlorine, can enhance the lipophilicity and potentially improve the compound's ability to cross biological membranes. nih.gov However, it is also important to consider that certain aniline derivatives can be associated with metabolic liabilities or toxicity, necessitating careful structural modifications in drug design. cresset-group.combiopartner.co.uk

Specific Focus on 2-(2-Chloroanilino)acetohydrazide as a Lead Structure for Chemical Inquiry

2-(2-Chloroanilino)acetohydrazide (CAS 2371-29-1) is a chemical compound that embodies the structural features discussed above. scbt.com It comprises an acetohydrazide core linked to a 2-chloroaniline (B154045) moiety. This specific arrangement of functional groups makes it a valuable lead structure for chemical investigation and the development of new derivatives with potential biological applications.

The synthesis of 2-(2-chloroanilino)acetohydrazide typically involves the reaction of 2-chloroaniline with a suitable acetohydrazide precursor. The presence of the chloro substituent on the aniline ring is of particular interest, as it can influence the compound's steric and electronic properties, potentially leading to enhanced biological activity or selectivity. nih.gov

This compound can serve as a versatile intermediate in organic synthesis. The hydrazide functionality can be further modified to create a diverse library of derivatives. For example, it can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones, a class of compounds known to exhibit a wide range of biological activities. nih.gov Additionally, the N-H protons of the hydrazide and aniline moieties can be substituted, and the chlorine atom on the aromatic ring can be replaced through nucleophilic substitution reactions, offering further avenues for structural diversification.

The investigation of 2-(2-chloroanilino)acetohydrazide and its derivatives provides a platform for exploring structure-activity relationships (SAR). By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting compounds, researchers can gain insights into the key structural features required for a desired therapeutic effect. This information is invaluable for the rational design of more potent and selective drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroanilino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYIIDNUIOPYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307184 | |

| Record name | 2-(2-chloroanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2371-29-1 | |

| Record name | 2371-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-chloroanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 2 Chloroanilino Acetohydrazide and Its Structural Analogues

Established Synthetic Pathways for Acetohydrazide Backbone Formation

The creation of the core acetohydrazide structure is the foundational step in the synthesis of 2-(2-chloroanilino)acetohydrazide. This is typically achieved through two primary routes: the esterification and subsequent hydrazinolysis of a carboxylic acid precursor, or through direct amidation methods.

Esterification and Hydrazinolysis Routes to 2-Substituted Acetohydrazides

A conventional and widely employed method for preparing acyl hydrazides is the hydrazinolysis of esters. researchgate.netnih.gov This two-step process begins with the esterification of a suitable carboxylic acid. For the synthesis of 2-(2-chloroanilino)acetohydrazide, the starting material is 2-(2-chloroanilino)acetic acid. This acid is first converted to its corresponding ester, typically an ethyl or methyl ester, by reacting it with an alcohol in the presence of an acid catalyst like sulfuric acid. inglomayor.cl

The resulting ester, for instance, ethyl 2-(2-chloroanilino)acetate, is then subjected to hydrazinolysis. This involves reacting the ester with hydrazine (B178648) hydrate (B1144303). naturalspublishing.comresearchgate.net The reaction is often carried out in an alcohol solvent, such as ethanol (B145695), and may require refluxing for several hours to drive the reaction to completion. naturalspublishing.comresearchgate.net This process yields the desired 2-(2-chloroanilino)acetohydrazide.

A specific example involves refluxing o-chlorophenol with ethyl chloroacetate (B1199739) and potassium carbonate in acetone (B3395972) to produce phenoxy ethyl acetate. This intermediate ester is then treated with hydrazine hydrate in absolute alcohol to yield 2-(2-chlorophenoxy)acetohydrazide (B1265988). researchgate.net While this method is reliable, it can be time-consuming and may involve multiple purification steps.

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Reference |

| o-chlorophenol, ethyl chloroacetate | Potassium carbonate | Acetone | Reflux, 18h | Phenoxy ethyl acetate | researchgate.net |

| Phenoxy ethyl acetate | Hydrazine hydrate | Absolute alcohol | Cool | 2-(2-Chlorophenoxy)acetohydrazide | researchgate.net |

| Ester of NSAID | Hydrazine | Lemon juice | Reflux | Acylhydrazide | inglomayor.cl |

| Carboxylic acid ester | Hydrazine | Sulfuric acid | Reflux | Hydrazide | inglomayor.cl |

Direct Amidation Approaches Utilizing Coupling Reagents

Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.govcbijournal.compeptide.com For example, a carboxylic acid can be coupled with a hydrazine using EDC.HCl in a green reaction medium like PEG-400, leading to high yields of the corresponding hydrazide. cbijournal.com

Another effective coupling reagent is (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), which, in combination with a base like Hünig's base, facilitates the rapid formation of amides from carboxylic acids and amines. researchgate.net These direct coupling methods offer a significant advantage in terms of operational simplicity and are often compatible with a wider range of functional groups. acs.org

| Carboxylic Acid | Amine/Hydrazine | Coupling Reagent | Additive/Base | Solvent | Conditions | Product | Reference |

| Various | Various | B(OCH2CF3)3 | - | MeCN | - | Amide | acs.org |

| Carboxylic acids | Amines/Acid hydrazides | EDC.HCl | PEG-400 | - | 0-30°C, 8h | Carboxamide | cbijournal.com |

| Carboxylate salt | L-phenylalanine tert-butylester hydrochloride | HBTU | Hünig's base | - | Room temp | Secondary amide | researchgate.net |

| Carboxylic acids | Hydrazines | ZnCl2 | - | - | - | Amide | rsc.org |

Functionalization at the Acyl Hydrazide Moiety: Schiff Base Formation and Hydrazone Synthesis

The acyl hydrazide group of 2-(2-chloroanilino)acetohydrazide is a key site for further molecular elaboration, most notably through the formation of Schiff bases, also known as hydrazones. naturalspublishing.comresearchgate.net These reactions introduce a new carbon-nitrogen double bond (C=N), allowing for the incorporation of a wide variety of substituents. ekb.eg

Condensation Reactions with Carbonyl Compounds for N-Arylidene-2-(2-Chloroanilino)acetohydrazide Analogues

The most common method for synthesizing hydrazones is the condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or a ketone. nih.govunipune.ac.in In the context of 2-(2-chloroanilino)acetohydrazide, this involves reacting the hydrazide with a substituted aromatic aldehyde. nih.gov

This reaction is typically carried out in a protic solvent like ethanol and is often catalyzed by a few drops of a strong acid, such as hydrochloric acid or glacial acetic acid. nih.govekb.egbrieflands.com The reaction mixture is usually stirred at room temperature or refluxed for a period ranging from one to several hours. naturalspublishing.combrieflands.com The resulting N-arylidene-2-(2-chloroanilino)acetohydrazide analogue precipitates from the reaction mixture upon cooling or after neutralization with a weak base like sodium bicarbonate. brieflands.com

This straightforward and versatile reaction allows for the synthesis of a large library of derivatives with diverse electronic and steric properties, depending on the choice of the aromatic aldehyde. nih.gov

| Hydrazide | Carbonyl Compound | Catalyst | Solvent | Conditions | Product | Reference |

| 2-(2-Phenoxyphenyl) acetohydrazide | Substituted aldehydes | Hydrochloric acid | Ethanol | Room temp, 1-24h | N-arylidene-2-(2-phenoxyphenyl) acetohydrazides | brieflands.com |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Aromatic aldehydes | Acetic acid | Ethanol | - | (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid arylidenehydrazides | nih.gov |

| Hydrazide | Aldehydes | - | Ethanol | - | Hydrazones | nih.gov |

| Quinoline-3-carbohydrazide | 2-nitrobenzaldehyde, 2-chlorobenzaldehyde, 2,4-dihydroxybenzaldehyde | - | - | - | Schiff base ligands | mdpi.com |

Derivatization via Electrophilic and Nucleophilic Substitutions on the Aniline (B41778) Ring System

The aniline ring of 2-(2-chloroanilino)acetohydrazide provides another avenue for structural modification. researchgate.net The existing chloro substituent and the amino group influence the reactivity and regioselectivity of further substitutions on the aromatic ring. While specific examples for the direct derivatization of the aniline ring in 2-(2-chloroanilino)acetohydrazide are not extensively detailed in the provided context, general principles of aniline chemistry can be applied. researchgate.netrsc.org

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, could potentially introduce additional functional groups onto the aniline ring. The positions of these substitutions would be directed by the existing substituents. Conversely, nucleophilic aromatic substitution could be employed under specific conditions to replace the chloro group with other functionalities, although this is generally more challenging. The synthesis of aniline derivatives often involves the reaction of a precursor compound with a suitable reagent in the presence of a catalyst. researchgate.netgoogle.com

Optimization of Reaction Conditions and Yield Enhancement Methodologies

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-(2-chloroanilino)acetohydrazide and its derivatives, while also minimizing reaction times and costs. nih.gov Several factors can be fine-tuned to achieve these goals.

Temperature: The rate of most chemical reactions increases with temperature. However, for each specific reaction, there is an optimal temperature that balances reaction speed with the potential for side reactions or product decomposition.

Concentration: The concentration of reactants plays a significant role in reaction kinetics. Increasing the concentration of reactants generally leads to a higher reaction rate. In some cases, using one reactant in excess can drive the equilibrium towards the product side.

Catalyst: The choice and amount of catalyst can dramatically influence the reaction rate and selectivity. For instance, in hydrazide synthesis via hydrazinolysis, both acid and base catalysts can be employed. inglomayor.cl In direct amidation, the type of coupling reagent is a critical parameter. cbijournal.com The use of phase-transfer catalysts can also be beneficial in reactions involving immiscible reactants.

Solvent: The solvent can affect the solubility of reactants, the reaction rate, and even the reaction pathway. The choice of solvent is often determined empirically to find the one that provides the best balance of these factors.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time to ensure complete conversion of the starting materials without significant product degradation. brieflands.com

By systematically varying these parameters, researchers can identify the optimal conditions for the synthesis of 2-(2-chloroanilino)acetohydrazide and its analogues, leading to improved efficiency and higher yields. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Chloroanilino Acetohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

In the ¹H NMR spectra of 2-(2-Chloroanilino)acetohydrazide derivatives, distinct signals corresponding to aromatic and aliphatic protons are observed. The protons of the aromatic ring typically appear as multiplets in the downfield region, generally between δ 7.67 and 7.70 ppm. redalyc.org Protons attached to nitrogen atoms, such as the NH and NH₂ groups, are also characteristic. For instance, the NH proton of the hydrazide group is often observed as a singlet in the range of δ 9.5–10.5 ppm. In some derivatives, the NH and NH₂ protons can be found at chemical shifts of approximately 6.85 and 6.88 ppm, respectively. redalyc.org The methylene (B1212753) (-CH₂-) protons adjacent to the amino group and the carbonyl group typically resonate as a singlet around δ 2.50 ppm. redalyc.org The presence of different conformers in solution can lead to the duplication of signals for various protons, which is a phenomenon observed for some acrylohydrazide derivatives in solvents like DMSO-d₆. peerj.com

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in 2-(2-Chloroanilino)acetohydrazide Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.67 - 7.70 | Multiplet |

| Hydrazide NH | 9.5 - 10.5 | Singlet |

| Amine NH | ~6.85 | Singlet |

| Amine NH₂ | ~6.88 | Singlet |

| Methylene CH₂ | ~2.50 | Singlet |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

The ¹³C NMR spectra provide complementary information, detailing the carbon framework of the molecule. The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic signal, typically appearing significantly downfield. For related hydrazide structures, this signal can be found in the range of δ 158.3-168.2 ppm. researchgate.net The aromatic carbons of the 2-chloroanilino moiety produce a series of signals in the aromatic region of the spectrum, generally between δ 115.82 and 130.08 ppm. redalyc.org The aliphatic methylene carbon (-CH₂-) is typically observed further upfield, for example, around δ 40.00 ppm. redalyc.org The specific chemical shifts of the ring carbons can be influenced by the substitution pattern on the aromatic ring. ias.ac.in

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Carbons in 2-(2-Chloroanilino)acetohydrazide Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 158.3 - 168.2 |

| Aromatic C | 115.82 - 130.08 |

| Methylene CH₂ | ~40.00 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Data Interpretation

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For 2-(2-Chloroanilino)acetohydrazide and its derivatives, key vibrational bands confirm the presence of the hydrazide and chloroanilino moieties.

The FT-IR spectrum typically displays strong absorption bands corresponding to the N-H stretching vibrations of the amine and amide groups in the region of 3200–3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the hydrazide group gives rise to a strong band between 1650 and 1700 cm⁻¹. In related benzohydrazide (B10538) compounds, this C=O stretch is observed around 1660 cm⁻¹. Other important vibrations include the C-N stretching and N-H bending modes.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl stretching frequency are often well-defined in the Raman spectrum. For instance, in related chloropyridine compounds, C-Cl stretching vibrations have been observed. core.ac.uk

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for 2-(2-Chloroanilino)acetohydrazide Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3200 - 3400 |

| C=O (Carbonyl) | Stretching | 1650 - 1700 |

| C-N | Stretching | Varies |

| N-H | Bending | Varies |

| C-Cl | Stretching | Varies |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact molecular weight of 2-(2-Chloroanilino)acetohydrazide, which is calculated to be approximately 199.0403 for the molecular formula C₈H₁₀ClN₃O. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio).

The fragmentation of the molecular ion upon electron impact would likely involve cleavage of the amide bond, the N-N bond of the hydrazide, and the C-N bond connecting the aniline (B41778) ring to the side chain. This would result in fragment ions corresponding to the 2-chloroanilino moiety and the acetohydrazide portion of the molecule. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Identification

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. The 2-chloroanilino and acetohydrazide groups in the molecule contain π-electrons and non-bonding electrons (n-electrons) that can undergo transitions to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of 2-(2-Chloroanilino)acetohydrazide derivatives is expected to show absorption bands corresponding to π→π* and n→π* transitions. The aromatic ring of the 2-chloroanilino group is a primary chromophore, and its absorption is influenced by the chloro substituent and the amino group. The carbonyl group of the hydrazide moiety also contributes to the electronic absorption, typically showing a weak n→π* transition at longer wavelengths (around 270-300 nm) and a stronger π→π* transition at shorter wavelengths. masterorganicchemistry.com For a related ligand, 2-((2-chlorobenzylidene)amino)acetohydrazide, absorption bands were observed at 45,454 cm⁻¹ and 33,333 cm⁻¹, with the lower energy band attributed to an n-π* transition. redalyc.org

Table 4: Expected Electronic Transitions in UV-Vis Spectra of 2-(2-Chloroanilino)acetohydrazide Derivatives

| Transition | Chromophore | Approximate Wavelength Range (nm) |

| π→π | Aromatic Ring | Shorter wavelengths |

| n→π | Carbonyl Group | 270 - 300 |

X-ray Crystallographic Analysis for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding.

For a derivative, 2-(2,6-dichlorophenylamino)-2-imidazoline, X-ray analysis revealed a monoclinic crystal system with a P2₁/c space group. mdpi.com A study of 2-(2-chlorophenoxy)acetohydrazide (B1265988) showed that the molecule crystallizes in the monoclinic space group P2₁/c, and the crystal structure is stabilized by N-H···N, N-H···O, and C-H···O hydrogen bonds, forming infinite sheets. researchgate.net Similar analyses of 2-(2-Chloroanilino)acetohydrazide derivatives would provide unequivocal proof of their molecular structure and reveal details about their solid-state packing and intermolecular forces, which are crucial for understanding their physical properties.

Mechanistic Research on Biological Target Interactions of 2 2 Chloroanilino Acetohydrazide Analogues

Enzyme Inhibition Studies at the Molecular Level

Analogues of 2-(2-chloroanilino)acetohydrazide have been synthesized and evaluated as inhibitors of a wide range of enzymes, demonstrating the scaffold's adaptability in targeting diverse active sites.

Cyclooxygenase (COX-1/2): Certain hydrazide-hydrazone derivatives containing the chloro-phenyl moiety have shown significant inhibitory activity against cyclooxygenase enzymes. For instance, nicotinic acid hydrazides with a 3-chloroanilino substitution exhibited potent and selective COX-2 inhibition. researchgate.net In silico molecular docking studies have suggested that these compounds can fit within the COX-2 active site, with substitutions on the phenyl ring influencing selectivity and potency. researchgate.net Benzimidazole derivatives featuring a chlorophenyl acetohydrazide side chain also displayed noteworthy COX-2 inhibition. jmpas.com

VEGFR-2/AKT: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in anti-angiogenesis therapy. mdpi.comnih.gov Studies on various heterocyclic compounds have highlighted that analogues incorporating a 3-chloroaniline moiety can exhibit inhibitory activity against VEGFR-2. nih.gov The design of these inhibitors often involves targeting the ATP-binding site of the kinase domain. researchgate.net The chloro-substitution is a common feature in many synthetic VEGFR-2 inhibitors, contributing to favorable binding interactions within the receptor's active site. mdpi.com

Topoisomerase: DNA topoisomerase II (TOP2) is a critical enzyme in managing DNA topology and a validated target for anticancer drugs. frontiersin.orgnih.gov While research on direct 2-(2-chloroanilino)acetohydrazide analogues as topoisomerase inhibitors is specific, the broader class of hydrazone derivatives has been explored. Topoisomerase inhibitors are generally classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle. frontiersin.orgnih.gov The design of novel inhibitors often involves creating structures that can bind to allosteric sites or the DNA binding domain of the enzyme. frontiersin.orgnih.gov

Histone Deacetylase (HDAC): Hydrazide-containing compounds have been identified as potent histone deacetylase (HDAC) inhibitors. google.com The general structure of many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme's active site. mdpi.com The hydrazide unit can function as a part of the core structure, and modifications to the flanking phenyl group and the linker chain can significantly influence potency and selectivity for different HDAC isoforms. google.com

Chymotrypsin: Chymotrypsin is a serine protease, and its inhibition has been studied for various therapeutic applications. scbt.com The design of inhibitors often involves creating molecules that mimic the transition state of peptide bond hydrolysis. While specific studies on 2-(2-chloroanilino)acetohydrazide are not prominent, related structures like haloenol lactones and fluorinated α-keto acid derivatives have been shown to be effective chymotrypsin inhibitors. nih.govsci-hub.catbrandeis.edu The mechanism often involves the formation of a stable covalent adduct with the active site serine residue. brandeis.edu

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. bwise.krnih.gov Many tyrosinase inhibitors are phenolic compounds that can chelate the copper ions in the enzyme's active site. nih.gov While direct analogues of 2-(2-chloroanilino)acetohydrazide are not widely reported as tyrosinase inhibitors, related hydrazone and phenolic structures have been investigated. The inhibitory mechanism can be competitive, non-competitive, or mixed-type, depending on the inhibitor's structure. mdpi.com

| Enzyme Target | Analogue Class | Key Structural Feature | Inhibitory Activity (Example IC50) | Reference |

|---|---|---|---|---|

| COX-2 | Benzimidazole-acetohydrazide | Chlorophenyl substitution | 0.10 μM | jmpas.com |

| VEGFR-2 | Quinazoline-based | 3-Chloroaniline moiety | 0.067 μM | mdpi.com |

| HDAC | Hydrazide-containing compounds | Tripartite structure (ZBG-linker-cap) | Potent inhibition observed | google.com |

| Chymotrypsin | Fluorinated α-keto acids | Electrophilic carbonyl group | Ki values from 15 μM to 4700 μM | nih.gov |

| Tyrosinase | Hydroxystilbenes (e.g., Oxyresveratrol) | Phenolic hydroxyl groups | IC50 = 1.7 μM | mdpi.com |

Exploration of Antiproliferative Mechanisms via Molecular Pathway Modulation

Beyond single-enzyme inhibition, analogues of 2-(2-chloroanilino)acetohydrazide have demonstrated antiproliferative effects by modulating complex cellular pathways, primarily through the induction of cell cycle arrest and apoptosis.

Cell Cycle Progression: Several studies have shown that acetohydrazide derivatives can interfere with the normal progression of the cell cycle in cancer cells. For example, novel (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides were found to cause an accumulation of U937 cells in the S phase of the cell cycle. nih.gov Other structurally diverse analogues, such as certain β-lactams and chalcone hybrids, have been reported to arrest cells in the G2/M phase. mdpi.comnih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating.

Apoptosis Induction: A primary mechanism for the antiproliferative activity of these compounds is the induction of programmed cell death, or apoptosis. The representative compounds from the 2-oxoindoline-based acetohydrazide series were shown to substantially induce late cellular apoptosis. nih.gov Mechanistic evaluations of related compounds have pointed towards the involvement of the mitochondrial apoptotic pathway. This can be triggered by an accumulation of reactive oxygen species (ROS), an increase in the Bax/Bcl-2 ratio, and the subsequent activation of executioner caspases, such as caspase-7 and caspase-9. nih.gov

Antioxidant Activity: Radical Scavenging Mechanisms and Computational Redox Potential Assessment

The hydrazide and hydrazone functionalities present in many analogues are known to contribute to antioxidant properties through various mechanisms.

Radical Scavenging Mechanisms: The antioxidant activity of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), as well as other reactive species such as hydrogen peroxide and superoxide radicals. researchgate.net A study on 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate (B1144303), a related Schiff base, confirmed its ability to act as an antioxidant. redalyc.org The mechanism typically involves the donation of a hydrogen atom from the N-H group of the hydrazide moiety to neutralize the free radical.

Computational Redox Potential Assessment: Computational chemistry provides powerful tools to predict the antioxidant capacity of molecules. mdpi.com The redox potential of a compound, which is a measure of its tendency to donate or accept electrons, can be calculated using quantum chemical methods like Density Functional Theory (DFT). mdpi.comresearchgate.net These calculations can help in understanding the thermodynamics of the electron transfer processes involved in antioxidant activity. By computing properties such as bond dissociation enthalpy (BDE) and ionization potential (IP), researchers can predict the most likely mechanism (e.g., hydrogen atom transfer vs. single electron transfer) and the most active sites within the molecule for radical scavenging. mdpi.comcanterbury.ac.nz

Ligand Design Principles for Specific Biological Receptors and Protein Interactions

The development of potent and selective inhibitors based on the 2-(2-chloroanilino)acetohydrazide scaffold relies on key ligand design principles and an understanding of structure-activity relationships (SAR).

For HDAC inhibitors , a tripartite structure is a guiding principle. This includes a zinc-binding group (ZBG) that chelates the Zn2+ ion in the catalytic site, a hydrophobic linker of appropriate length, and a "cap" group that interacts with residues at the rim of the active site tunnel. google.commdpi.com The hydrazide unit can be part of the linker or ZBG, while the chloroaniline moiety would typically be part of the cap group.

In the design of protease inhibitors like those for chymotrypsin, a key principle is to enhance the electrophilic character of a carbonyl group within the molecule. This makes it more susceptible to nucleophilic attack by the active site serine residue, leading to the formation of a stable complex. nih.gov

For VEGFR-2 kinase inhibitors , design principles often focus on creating molecules that can form specific hydrogen bonds with the hinge region of the ATP-binding pocket. The chloroaniline group can participate in hydrophobic interactions within the pocket, and its substitution pattern is crucial for achieving high affinity and selectivity. nih.gov

In Silico Predictions for Receptor Binding and Molecular Docking Methodologies

Computational techniques, particularly molecular docking, are indispensable tools for predicting and analyzing the binding of 2-(2-chloroanilino)acetohydrazide analogues to their biological targets.

Receptor Binding Predictions: Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govnih.gov This method computationally places the ligand into the active site of a target protein (whose 3D structure is known) and scores the different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

Molecular Docking Methodologies: For analogues of 2-(2-chloroanilino)acetohydrazide, docking studies have been instrumental. For example, docking has been used to rationalize the selective inhibition of COX-2 by pyrazole (B372694) analogues, showing how specific functional groups interact with key amino acid residues like His90 and Arg513 that are unique to the COX-2 active site. researchgate.net Similarly, docking simulations of potential inhibitors into the VEGFR-2 active site have helped to elucidate the binding modes and guide the synthesis of more potent compounds. mdpi.commdpi.com These in silico studies support experimental findings and provide a molecular-level rationale for the observed biological activities, accelerating the drug design and optimization process. nih.gov

Coordination Chemistry of 2 2 Chloroanilino Acetohydrazide As a Multidentate Ligand

Synthesis and Characterization of Metal Complexes

A range of metal complexes of 2-(2-Chloroanilino)acetohydrazide and its derivatives have been synthesized and characterized with various metal ions, including Ru(III), Pd(II), Th(IV), UO2(VI), Sn(IV), Co(II), Ni(II), and Cu(II). redalyc.orgresearchgate.net The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with refluxing to facilitate the reaction. nih.govjocpr.com The resulting complexes are often colored solids, and their solubility can vary depending on the metal and other coordinated ligands. mdpi.com

Characterization of these complexes is carried out using a suite of analytical techniques. Elemental analysis is fundamental in determining the stoichiometry of the metal-ligand interaction. researchgate.netunesp.br Molar conductivity measurements are employed to ascertain the electrolytic or non-electrolytic nature of the complexes in solution. redalyc.org Spectroscopic methods such as FT-IR, UV-Vis, and NMR are crucial for elucidating the coordination modes and the geometry around the metal center. researchgate.netunesp.br Magnetic susceptibility measurements help in determining the oxidation state and the spin state of the metal ion. redalyc.org Thermal analysis techniques like TGA and DTA provide information on the thermal stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.netjocpr.com In some cases, single-crystal X-ray diffraction has been used to definitively determine the solid-state structure of the complexes. mdpi.com

For instance, Co(II), Ni(II), and Cu(II) complexes have been prepared and their structures elucidated through various physicochemical studies. redalyc.orgunesp.br The reaction of 2-(2-Chloroanilino)acetohydrazide derivatives with Ru(III) has led to the formation of anionic complexes. srce.hr Similarly, complexes with Pd(II), Th(IV), UO2(VI), and Sn(IV) have been synthesized and their properties investigated. researchgate.net The synthesis of organotin(IV) complexes has also been reported, where the ligand coordinates to the tin center. nih.gov

Table 1: Examples of Synthesized Metal Complexes with 2-(2-Chloroanilino)acetohydrazide Derivatives and their Characterization Techniques

| Metal Ion | Complex Formula Example | Characterization Techniques Used | Reference |

| Co(II) | [Co(L)Cl(H2O)3] | Elemental Analysis, Molar Conductivity, IR, UV-Vis, Magnetic Susceptibility | redalyc.org |

| Ni(II) | [Ni(L)Cl(H2O)3] | Elemental Analysis, Molar Conductivity, IR, UV-Vis, Magnetic Susceptibility, XRD | redalyc.orgmdpi.com |

| Cu(II) | [Cu(L)Cl(H2O)] | Elemental Analysis, Molar Conductivity, IR, UV-Vis, Magnetic Susceptibility | redalyc.org |

| Ru(III) | Na[RuCl2(L)2] | IR, ESI-ToF Mass Spectrometry | srce.hr |

| Pd(II) | [PdLClH2O]·1/2EtOH | Elemental Analysis, IR, 1H NMR, Mass Spectrometry, Molar Conductivity, Thermal Analysis | researchgate.net |

| Th(IV) | [Th(HL)(NO3)3]·2H2O | Elemental Analysis, IR, 1H NMR, Mass Spectrometry, Molar Conductivity, Thermal Analysis | researchgate.net |

| UO2(VI) | [UO2(HL)(OAc)]·EtOH | Elemental Analysis, IR, 1H NMR, Mass Spectrometry, Molar Conductivity, Thermal Analysis | researchgate.net |

| Sn(IV) | [Sn(L1)2]·EtOH | IR, Mass Spectra, 1H, 13C, and 119Sn NMR, Single Crystal X-ray Diffraction | nih.gov |

Note: 'L' and 'HL' represent the deprotonated and neutral forms of 2-(2-Chloroanilino)acetohydrazide or its derivatives, respectively.

Elucidation of Coordination Modes and Ligand-Metal Bonding Interactions

The coordination of 2-(2-Chloroanilino)acetohydrazide to metal ions can occur in several ways, primarily dictated by the reaction conditions and the nature of the metal ion. The ligand can act as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the primary amine nitrogen atom. researchgate.net Alternatively, it can deprotonate and coordinate as a monobasic bidentate ligand, involving the enolic oxygen and the primary amine nitrogen. researchgate.net In some instances, it can also exhibit tridentate coordination. koreascience.kr

In the case of Schiff base derivatives of 2-(2-Chloroanilino)acetohydrazide, the azomethine nitrogen also becomes an important coordination site. redalyc.org For example, in some Co(II), Ni(II), and Cu(II) complexes, coordination occurs through the carbonyl oxygen and the azomethine nitrogen. redalyc.org

The geometry of the resulting complexes varies widely. Octahedral geometries are common, particularly for Co(II) and Ni(II). redalyc.orgjocpr.com Square planar geometries have been observed for Cu(II) complexes. redalyc.org For larger ions like Th(IV) and UO2(VI), higher coordination numbers are often achieved, leading to geometries such as distorted tricapped trigonal prismatic. nih.gov

Spectroscopic Signatures of Complex Formation

Spectroscopic techniques provide invaluable insights into the formation and structure of metal complexes of 2-(2-Chloroanilino)acetohydrazide.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups involved in bonding are observed.

ν(C=O) band: A significant shift to lower wavenumbers (downfield shift) of the carbonyl stretching vibration is a strong indicator of its coordination to the metal center. redalyc.org

ν(N-H) band: Changes in the stretching and bending vibrations of the amine groups also suggest their involvement in coordination.

Azomethine ν(C=N) band: For Schiff base derivatives, a shift in the azomethine stretching frequency upon complexation points to the coordination of the azomethine nitrogen. redalyc.org

New Bands: The appearance of new, typically low-intensity bands in the far-IR region (below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds. redalyc.org

Table 2: Illustrative IR Band Shifts (cm⁻¹) Upon Complexation of a 2-(2-Chloroanilino)acetohydrazide Derivative

| Functional Group | Free Ligand | Co(II) Complex | Ni(II) Complex | Cu(II) Complex | Reference |

| ν(C=O) | ~1670 | ~1610 | ~1615 | ~1620 | redalyc.org |

| ν(C=N) | ~1600 | ~1580 | ~1585 | ~1590 | redalyc.org |

| ν(M-O) | - | ~530 | ~540 | ~550 | redalyc.org |

| ν(M-N) | - | ~440 | ~450 | ~460 | redalyc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further probe the coordination environment, particularly for diamagnetic complexes.

Upon complexation, the chemical shifts of protons and carbons near the coordination sites are affected. For example, the ¹H NMR signal of the N-H proton may shift or broaden upon coordination. redalyc.org

In some cases, the disappearance of the N-H proton signal can indicate deprotonation of the ligand upon complexation. researchgate.net

Structural Analysis of Coordination Polymers and Discrete Metal Complexes

While many complexes of 2-(2-Chloroanilino)acetohydrazide exist as discrete mononuclear or binuclear species, the ligand's multidentate nature also allows for the formation of coordination polymers. redalyc.orgresearchgate.net In these polymeric structures, the ligand bridges between two or more metal centers, leading to the formation of one-, two-, or three-dimensional networks.

For instance, a Ni(II) complex with a substituted acetohydrazide has been shown to have a polymeric structure where chloride ions act as bridges between adjacent nickel atoms. mdpi.com The formation of such coordination polymers can significantly influence the material's properties, such as its thermal stability and magnetic behavior.

For discrete complexes, X-ray crystallography can confirm the coordination number and geometry, such as the octahedral arrangement around a Co(II) atom or the square planar geometry of a Pd(II) complex. researchgate.netcapes.gov.br

2 2 Chloroanilino Acetohydrazide As a Synthon for Heterocyclic Chemistry

Cyclocondensation Reactions Leading to Five-Membered Heterocycles (e.g., Oxadiazoles, Thiadiazoles, Pyrazoles)

The acetohydrazide functional group is an excellent precursor for the synthesis of five-membered aromatic heterocycles through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazide with a reagent containing one or two carbon atoms, which become part of the new ring.

1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: A common and effective method for synthesizing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings from hydrazides involves intramolecular cyclization of an intermediate acyl or thioacyl derivative. For instance, reacting 2-(2-chloroanilino)acetohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a potassium dithiocarbazate salt. Acid-catalyzed cyclization of this intermediate can yield the corresponding 5-((2-chloroanilino)methyl)-1,3,4-oxadiazole-2-thiol or 5-((2-chloroanilino)methyl)-1,3,4-thiadiazole-2-thiol. beilstein-journals.org

Alternatively, dehydrative cyclization is a well-established route. For example, treatment of an acetohydrazide with substituted acids in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) can directly yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Similarly, reacting the hydrazide with phosphorus pentasulfide or Lawesson's reagent can produce the corresponding 1,3,4-thiadiazole. nih.gov

Table 1: Synthesis of Oxadiazoles and Thiadiazoles

| Target Heterocycle | Reagents | Typical Conditions | Ref. |

|---|---|---|---|

| 1,3,4-Oxadiazole | Carbon Disulfide, KOH, then H+ | Ethanolic solution, reflux | beilstein-journals.org |

| 1,3,4-Oxadiazole | Aromatic Acid, POCl₃ | Reflux | nih.gov |

| 1,3,4-Thiadiazole | Carbon Disulfide, KOH, then H+ | Ethanolic solution, reflux | beilstein-journals.org |

| 1,3,4-Thiadiazole | Phosphorus Pentasulfide (P₂S₅) | Xylene, reflux | nih.gov |

Pyrazoles: The pyrazole (B372694) ring is classically synthesized via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov In this context, 2-(2-chloroanilino)acetohydrazide can serve as the hydrazine component. Reaction with β-diketones like acetylacetone (B45752) or β-ketoesters such as ethyl acetoacetate, typically in a solvent like ethanol (B145695) and often with acid catalysis, leads to the formation of a pyrazole ring. nih.govnih.gov The substitution pattern on the resulting pyrazole is dependent on the specific 1,3-dicarbonyl compound used.

Table 2: Synthesis of Pyrazoles

| Reagent (1,3-Dicarbonyl) | Resulting Pyrazole Derivative | Typical Conditions | Ref. |

|---|---|---|---|

| Acetylacetone | 3,5-Dimethyl-1-(2-(2-chloroanilino)acetyl)pyrazole | Ethanol, reflux, acid catalyst | nih.gov |

| Ethyl Acetoacetate | 1-(2-(2-chloroanilino)acetyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethanol, reflux | nih.gov |

Formation of Six-Membered Rings Incorporating the Hydrazide Scaffold (e.g., Pyridazinones)

The synthesis of six-membered heterocycles, such as pyridazinones, from 2-(2-chloroanilino)acetohydrazide involves its reaction with 1,4-dicarbonyl compounds or their synthetic equivalents. A prevalent method for constructing the pyridazinone core is the reaction of a hydrazine with a γ-ketoacid. This reaction proceeds via condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable pyridazinone ring.

For example, the condensation of 2-(2-chloroanilino)acetohydrazide with a γ-ketoacid like levulinic acid would be expected to produce the corresponding N-substituted pyridazinone. The reaction is typically carried out under reflux in a suitable solvent such as ethanol or acetic acid.

Table 3: Synthesis of Pyridazinones

| Reagent | Resulting Heterocycle | Typical Conditions | Ref. |

|---|---|---|---|

| γ-Ketoacid (e.g., Levulinic acid) | N-Substituted Pyridazinone | Ethanol or Acetic Acid, reflux | nih.gov |

| Maleic Anhydride Derivatives | Pyridazinedione | Condensation reaction | nih.gov |

Multicomponent Reactions and Diversification Strategies Utilizing the Acetohydrazide Moiety

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net The acetohydrazide moiety is a valuable component in such reactions.

One strategy involves the initial condensation of 2-(2-chloroanilino)acetohydrazide with an aldehyde to form an N-acylhydrazone. This in-situ-generated intermediate can then participate in further reactions. For example, the N-acylhydrazone can undergo a cycloaddition reaction or be used in a pseudo-MCR. A well-known MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine. beilstein-journals.org Adapting this, 2-(2-chloroanilino)acetohydrazide could be used as the hydrazine source to build complex, highly substituted pyrazole systems in a single step.

Diversification can also be achieved by modifying the N-acylhydrazones formed from the initial condensation. These Schiff bases possess both an imine and an amide group, offering multiple points for chemical modification or for directing cyclization reactions.

Table 4: Multicomponent Reaction Example

| Reaction Type | Components | Potential Product | Ref. |

|---|---|---|---|

| Three-Component Pyrazole Synthesis | Aromatic Aldehyde, Malononitrile, 2-(2-Chloroanilino)acetohydrazide | Substituted Aminopyrazole | beilstein-journals.org |

| N-Acylhydrazone Formation | Aromatic Aldehyde, 2-(2-Chloroanilino)acetohydrazide | N'-arylidene-2-(2-chloroanilino)acetohydrazide |

Ring Transformations Involving the Acetohydrazide Framework

For instance, a five-membered ring like an oxadiazole, synthesized from the title compound, could potentially undergo a ring transformation. Under certain conditions, such as reaction with strong nucleophiles or electrophiles, the oxadiazole ring might open to form a reactive intermediate. This intermediate could then be trapped intramolecularly or by another reagent to form a new, different heterocyclic system. An example of such a transformation could involve the rearrangement of a furan (B31954) derivative into a pyrazole, demonstrating the conversion between different five-membered rings.

Theoretical Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For acetohydrazide derivatives, QSAR studies have been employed to understand the structural requirements for various therapeutic effects, including antimicrobial and anticancer activities.

While specific QSAR models for 2-(2-Chloroanilino)acetohydrazide are not extensively documented, studies on analogous structures provide a framework for how such models could be developed. For instance, QSAR analysis on a series of 2-arylbenzimidazole derivatives identified key molecular descriptors that influence their anti-leishmanial activity. A robust QSAR model for these compounds yielded a high correlation coefficient (R² = 0.8447) and predictive accuracy (R²_test = 0.7383), indicating its reliability. ajchem-a.com Similarly, a QSAR model for arylamine derivatives targeting the SARS-CoV-2 PLpro enzyme showed good statistical values (q² = 0.770, r² = 0.832, r²_test =0.721), highlighting the importance of features like an aromatic ring and a basic nitrogen atom for activity. mdpi.com

For 2-(2-Chloroanilino)acetohydrazide, a hypothetical QSAR study would involve calculating a variety of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) properties. These descriptors would then be correlated with a specific biological activity (e.g., enzyme inhibition, cytotoxicity) using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The resulting model could predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Table 1: Illustrative Descriptors for a Hypothetical QSAR Model of 2-(2-Chloroanilino)acetohydrazide Derivatives

| Derivative | LogP (Lipophilicity) | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

| 2-(2-Chloroanilino)acetohydrazide | 1.5 | 199.64 | 61.4 | 5.8 |

| 2-(2,4-Dichloroanilino)acetohydrazide | 2.1 | 234.08 | 61.4 | 6.2 |

| 2-(2-Methylanilino)acetohydrazide | 1.4 | 179.22 | 61.4 | 5.5 |

| 2-(2-Nitroanilino)acetohydrazide | 1.2 | 210.18 | 107.2 | 6.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated in a QSAR study.

In Silico Ligand-Based and Structure-Based Computational Drug Design Approaches

Computational drug design encompasses a range of in silico techniques that are broadly categorized as either ligand-based or structure-based, both of which are applicable to the 2-(2-Chloroanilino)acetohydrazide scaffold. mdpi.com

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. These approaches rely on the knowledge of other molecules that bind to the target. Key LBDD methods include pharmacophore modeling and QSAR. For a compound like 2-(2-Chloroanilino)acetohydrazide, if a set of molecules with similar structures and known activities is available, a common pharmacophore model can be generated to identify the essential features required for biological activity. unina.it This model can then be used to design new molecules that fit these feature requirements.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available, SBDD methods like molecular docking can be utilized. mdpi.com Molecular docking simulates the interaction between a ligand (e.g., 2-(2-Chloroanilino)acetohydrazide) and a target's binding site, predicting the preferred binding orientation and affinity. For example, in silico studies of hydrazide-hydrazone derivatives as potential anticancer agents involved docking the compounds into the active sites of key cancer-related kinases to investigate their binding interactions. nih.gov This approach allows for the rational design of derivatives with improved binding affinity by modifying the scaffold to enhance interactions with key amino acid residues in the active site.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in ligand-based drug design that defines the essential 3D arrangement of chemical features necessary for a molecule to exert a specific biological activity. unina.it This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules with the potential for the same activity.

A study on 2-(phenylamino)aceto-hydrazides, a class that includes 2-(2-Chloroanilino)acetohydrazide, successfully used a ligand-based pharmacophore model to discover potent inhibitors of eosinophil peroxidase (EPO). nih.govtandfonline.com The generated pharmacophore model served as a valuable tool for selecting compounds for biological testing from a database of over 4 million structures. nih.govtandfonline.com The identified hits, belonging to the 2-(phenyl)amino-aceto-hydrazides class, exhibited IC50 values as low as 10 nM. nih.govtandfonline.com

Key Pharmacophoric Features for Acetohydrazide Scaffolds: Based on studies of related compounds, a typical pharmacophore model for this class might include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetohydrazide group.

Hydrogen Bond Donors (HBD): The N-H groups of the hydrazide and the anilino linker.

Aromatic/Hydrophobic Region: The 2-chlorophenyl ring.

Virtual screening is the computational counterpart to experimental high-throughput screening. It involves using computational methods to screen large libraries of compounds against a biological target. nih.gov A pharmacophore model derived from the 2-(2-Chloroanilino)acetohydrazide scaffold could be used to rapidly screen databases like ZINC or ChemSpider to identify structurally diverse compounds that match the key pharmacophoric features, thus prioritizing them for further investigation. youtube.com

Table 2: Virtual Screening Workflow Example

| Step | Description | Tools/Databases |

| 1. Library Preparation | Acquire and prepare a large database of chemical compounds in 3D format. | ZINC Database, DrugBank, PubChem youtube.comclick2drug.org |

| 2. Pharmacophore Model Generation | Develop a 3D pharmacophore model based on 2-(2-Chloroanilino)acetohydrazide or known active analogues. | LigandScout, Discovery Studio unipi.it |

| 3. Database Screening | Use the pharmacophore model as a query to filter the compound library. | Molecular Operating Environment (MOE), Schrödinger Suite |

| 4. Hit Filtering & Docking | Filter the retrieved hits based on drug-likeness rules (e.g., Lipinski's Rule of Five) and perform molecular docking on the most promising candidates. | SwissADME, AutoDock Vina mdpi.com |

| 5. Hit Prioritization | Rank the docked compounds based on binding energy and interaction patterns for experimental validation. | - |

Predictive Models for Chemical Reactivity and Stability

Predictive models for chemical reactivity and stability are essential for understanding a compound's potential for degradation and its shelf-life. These properties can be investigated using both theoretical calculations and accelerated experimental studies.

Theoretical Reactivity Models: Density Functional Theory (DFT) is a quantum mechanical method used to calculate global and local reactivity descriptors. benthamdirect.comresearchgate.net For anilino derivatives, DFT studies have calculated parameters like hardness, chemical potential, and electrophilicity to understand their reactive nature. benthamdirect.comresearchgate.net Such calculations can identify the most reactive sites within the 2-(2-Chloroanilino)acetohydrazide molecule, predicting, for example, the most likely sites for nucleophilic or electrophilic attack. A theoretical study on benzimidazole hydrazide-hydrazone conformers used DFT to analyze stability and reactivity based on Gibbs free energy and HOMO-LUMO energy gaps, finding that specific conformers were more stable and reactive. sciencepublishinggroup.com

Predictive Stability Models: The stability of hydrazide-containing compounds can be influenced by factors such as pH. Studies on hydrazide glycoconjugates have shown that they are increasingly stable as the pH approaches neutrality, with half-lives varying from hours to hundreds of days. nih.gov While direct experimental stability data for 2-(2-Chloroanilino)acetohydrazide is limited, predictive models can be employed. Accelerated Predictive Stability (APS) studies, which use elevated temperatures to speed up degradation, can be used to model long-term stability based on the Arrhenius equation. This equation describes the relationship between the degradation rate and temperature, allowing for the extrapolation of stability at standard storage conditions.

Advanced Analytical and Thermal Characterization of 2 2 Chloroanilino Acetohydrazide and Its Derivatives

Thermal Stability and Decomposition Pathway Analysis via Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to assess the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program.

In a typical TGA/DTA analysis of a hydrazide derivative, the resulting curves provide critical information. The TGA curve shows distinct steps of mass loss, indicating the temperatures at which decomposition occurs. For a compound like 2-(2-Chloroanilino)acetohydrazide, the initial mass loss might correspond to the cleavage of the hydrazide group, followed by the breakdown of the chloroaniline ring at higher temperatures. orientjchem.orgnih.gov The DTA curve complements this by showing endothermic or exothermic peaks associated with these mass loss events, as well as phase transitions like melting. For instance, an endothermic peak on a DTA curve without a corresponding mass loss on the TGA curve signifies melting, whereas peaks associated with mass loss indicate decomposition processes. orientjchem.org

Studies on related hydrazine (B178648) complexes show that the decomposition often begins with the loss of the hydrazine moiety, followed by the breakdown of the larger organic structure at elevated temperatures. orientjchem.org The atmosphere (e.g., inert nitrogen or oxidative air) significantly influences the decomposition pathway and the final residual mass. researchgate.net For example, the thermal decomposition of hydrazine itself proceeds differently in nitrogen versus oxygen atmospheres. researchgate.net

Expected Thermal Events for 2-(2-Chloroanilino)acetohydrazide:

Melting: An endothermic peak in the DTA curve with no mass loss in TGA.

Decomposition: One or more steps of mass loss in the TGA curve, each associated with an endothermic or exothermic peak in the DTA curve, corresponding to the fragmentation of the molecule.

Without experimental data, a specific data table cannot be generated.

Kinetic and Thermodynamic Parameters of Thermal Degradation Processes

The data obtained from non-isothermal TGA experiments at multiple heating rates can be used to calculate the kinetic and thermodynamic parameters of the thermal degradation process. This provides deeper insight into the reaction mechanism and stability. Common methods for kinetic analysis include the Coats-Redfern and Horowitz-Metzger equations. orientjchem.org

The primary kinetic parameters determined are:

Activation Energy (Ea): The minimum energy required to initiate the decomposition reaction. A higher activation energy generally implies greater thermal stability. orientjchem.org

Pre-exponential Factor (A): Relates to the frequency of collisions in a correct orientation for a reaction to occur.

Order of Reaction (n): Describes how the reaction rate depends on the concentration of the reactant.

From these kinetic parameters, thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation can be calculated. These values help in understanding the spontaneity and nature of the decomposition process. For example, kinetic studies of various hydrazine derivatives have been performed to elucidate their decomposition mechanisms and stability under different conditions. orientjchem.orgresearchgate.netacs.org The activation energy for the decomposition of related complexes can vary significantly depending on their structure and the specific decomposition step being analyzed. orientjchem.org

Illustrative Table of Kinetic and Thermodynamic Parameters (Hypothetical for a Decomposition Step):

| Parameter | Symbol | Typical Unit |

| Activation Energy | Ea | kJ/mol |

| Enthalpy of Activation | ΔH | kJ/mol |

| Entropy of Activation | ΔS | J/(mol·K) |

| Gibbs Free Energy of Activation | ΔG | kJ/mol |

| Pre-exponential Factor | A | s⁻¹ |

| Order of Reaction | n | - |

Note: This table is for illustrative purposes only, as specific data for 2-(2-Chloroanilino)acetohydrazide is not available.

Equilibrium Studies: Determination of Dissociation Constants (pKa) in Solution

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the acidity or basicity of a compound in solution. For a molecule like 2-(2-Chloroanilino)acetohydrazide, which has both acidic (N-H protons of the hydrazide and aniline (B41778) groups) and basic (amino nitrogens) centers, determining the pKa values is crucial for predicting its solubility, lipophilicity, and behavior in biological systems.

The pKa is typically determined by potentiometric or spectrophotometric titration. The compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and titrated with a standard acid or base. The resulting titration curve (pH vs. volume of titrant) allows for the calculation of the pKa values.

For 2-(2-Chloroanilino)acetohydrazide, one would expect at least two pKa values:

A pKa associated with the protonation of the terminal amino group of the hydrazide moiety.

A pKa associated with the protonation of the secondary amine linking the phenyl ring and the acetyl group.

The electronic nature of the substituent on the aniline ring significantly affects the pKa. The presence of the electron-withdrawing chlorine atom on the aniline ring is expected to decrease the basicity (lower the pKa) of the aniline nitrogen compared to unsubstituted aniline (pKa ≈ 4.6). journaleras.com Compilations of pKa data for various anilines and hydrazines show these trends clearly. organicchemistrydata.org

Expected pKa Values (based on related structures):

| Ionizable Group | Expected pKa Range | Rationale |

| Aniline N-H | 2.5 - 4.0 | Electron-withdrawing effect of the ortho-chloro substituent reduces basicity. journaleras.comorganicchemistrydata.org |

| Hydrazide -NH₂ | 2.0 - 3.5 | Protonation of the terminal nitrogen. |

| Hydrazide -CONHH - | > 10 | Deprotonation of the amide proton under strongly basic conditions. |

Note: This table contains estimated values based on chemical principles and data for analogous compounds, as specific experimental data for 2-(2-Chloroanilino)acetohydrazide is not available.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or derivatives in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

For a non-volatile and thermally labile compound like 2-(2-Chloroanilino)acetohydrazide, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid). The purity of the compound is determined by injecting a solution and observing the resulting chromatogram. A pure compound should ideally yield a single, sharp peak. The area of this peak is proportional to its concentration.

The development of a robust HPLC method involves optimizing several parameters:

Column: Choice of stationary phase (C18, C8, etc.) and dimensions.

Mobile Phase: Composition and gradient of the organic solvent and aqueous buffer.

Flow Rate: Affects resolution and analysis time.

Detector: A UV detector is commonly used for aromatic compounds, with the detection wavelength set to a λmax of the analyte for maximum sensitivity.

This technique is also invaluable for monitoring the progress of reactions where 2-(2-Chloroanilino)acetohydrazide is a reactant, for example, in the synthesis of hydrazone derivatives. mdpi.com Flash chromatography is another important technique, primarily used for the preparative purification of synthesized compounds. acs.org

Typical HPLC Method Parameters for a Hydrazide Derivative:

| Parameter | Typical Setting |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Gradient | Linear gradient from 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a generic starting method and would require optimization for 2-(2-Chloroanilino)acetohydrazide. Specific validated methods are not available in the searched literature.

Future Research Avenues and Interdisciplinary Perspectives in 2 2 Chloroanilino Acetohydrazide Research

Integration with Advanced Materials Science for Functional Applications

The unique electronic and structural properties of hydrazide derivatives suggest significant potential for their integration into advanced materials. Two-dimensional (2D) materials, in particular, are attractive for catalyst fabrication due to their distinct geometric and electronic characteristics and abundance of active edge sites. oaepublish.com The planar structure of 2D materials facilitates strong interactions with substrates and can enhance electron transfer, a property that could be modulated by surface functionalization with molecules like 2-(2-chloroanilino)acetohydrazide. oaepublish.com

Future research could focus on grafting 2-(2-chloroanilino)acetohydrazide onto the surface of 2D materials such as graphene oxide or transition metal dichalcogenides (TMDs). This functionalization could serve several purposes:

Sensor Development: The aniline (B41778) and hydrazide groups can participate in hydrogen bonding and coordination with metal ions or other analytes. When integrated with a conductive 2D material, these interactions could alter the material's electronic properties, forming the basis of highly sensitive and selective chemical sensors.

Catalysis: The nitrogen and oxygen atoms in the acetohydrazide structure can act as coordination sites for metal nanoparticles. By anchoring catalytic metal particles to a 2D support via this molecule, researchers could create stable and efficient catalysts for various organic transformations or electrocatalytic processes, such as the CO2 reduction reaction. oaepublish.com

Crystal Engineering: The study of related compounds like 2-(2-chlorophenoxy)acetohydrazide (B1265988) reveals that molecules can be linked via intermolecular hydrogen bonds (N—H···O and C—H···O) to form extensive two-dimensional networks. researchgate.net By systematically modifying the substituents on the 2-(2-chloroanilino)acetohydrazide scaffold, it may be possible to program the self-assembly of these molecules into specific crystalline architectures with tailored optical or electronic properties for applications in nonlinear optics or as functional thin films.

Exploration of Novel Synthetic Methodologies (e.g., Green Chemistry Principles)

While traditional synthetic routes to acetohydrazide derivatives often involve multi-step processes with refluxing in organic solvents, modern chemistry is increasingly driven by the principles of green chemistry. researchgate.netmdpi.com These principles emphasize the use of safer solvents, reduced energy consumption, and high atom economy.

A promising avenue for the synthesis of 2-(2-chloroanilino)acetohydrazide and its analogs is the use of organocatalysis and solvent-free or low-solvent conditions. For instance, L-proline has been effectively used as a reusable organocatalyst for the synthesis of other hydrazide derivatives under mild conditions, often employing simple grinding techniques instead of heating. mdpi.com This approach offers high yields, short reaction times, clean reaction profiles, and an easy workup. mdpi.com

A comparative overview of a conventional versus a potential green synthetic approach is presented below.

| Feature | Conventional Synthesis (Example) | Proposed Green Synthesis |

| Catalyst | None specified, often relies on thermal energy | L-proline (organocatalyst) mdpi.com |

| Solvent | Acetone (B3395972), ethanol (B145695), or similar organic solvents researchgate.net | Solvent-free (grinding) or minimal use of green solvents (e.g., water, ethanol) mdpi.com |

| Conditions | Refluxing for extended periods (e.g., 18 hours) researchgate.net | Mechanical grinding at room temperature mdpi.com |

| Workup | Filtration, distillation, extraction researchgate.net | Simple filtration and washing mdpi.com |

| Advantages | Established and well-understood methodology | Reduced waste, lower energy, shorter reaction times, catalyst reusability mdpi.com |

Future work should focus on adapting such green methodologies to the synthesis of 2-(2-chloroanilino)acetohydrazide, optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.

High-Throughput Screening and Combinatorial Chemistry Approaches

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of thousands of compounds for a specific biological or physical property. nih.gov By combining HTS with combinatorial chemistry, researchers can systematically explore vast chemical spaces to identify lead compounds.

The 2-(2-chloroanilino)acetohydrazide scaffold is an ideal candidate for the creation of a combinatorial library. The structure possesses several points of diversity that can be readily modified. A potential combinatorial library could be designed by varying three key components:

The Aniline Ring (R¹): Introducing different substituents on the chloroaniline ring.

The Hydrazide Terminus (R²): Reacting the terminal hydrazide with a diverse set of aldehydes or ketones to form hydrazones.

The Amine Nitrogen (R³): Alkylation or acylation at the aniline nitrogen (if sterically permissible).

This approach would generate a large library of structurally related but distinct molecules. This library could then be subjected to HTS using various biochemical or cell-based assays. nih.govcuanschutz.edu For example, in a search for new anticancer agents, the library could be screened for cytotoxicity against cancer cell lines, inhibition of a specific enzyme like EGFR kinase, or the ability to induce apoptosis. nih.govrsc.org

| Scaffold | R¹ Group (Aniline Substitution) | R² Group (Hydrazone Formation from Aldehyde) | Resulting Compound Class |

| 2-(Anilino)acetohydrazide | 2-Chloro (Cl) | Benzaldehyde | N'-Benzylidene-2-(2-chloroanilino)acetohydrazide |

| 2,4-Dichloro (Cl₂) | 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-2-(2,4-dichloroanilino)acetohydrazide | |

| 2-Methyl (CH₃) | Furan-2-carbaldehyde | N'-(Furan-2-ylmethylene)-2-(2-methylanilino)acetohydrazide | |

| 2-Methoxy (OCH₃) | 2-Oxoindoline-3-carbaldehyde | N'-(2-Oxoindolin-3-ylidene)-2-(2-methoxyanilino)acetohydrazide nih.gov |

This strategy allows for the rapid generation of structure-activity relationship (SAR) data, guiding the optimization of lead compounds for improved potency and desired properties.

Theoretical Validation and Predictive Modeling in Synthetic Design

Computational chemistry and predictive modeling are indispensable tools for accelerating the design and discovery process. malvernpanalytical.comcas.org These methods can provide critical insights into molecular properties, reaction mechanisms, and biological interactions before a compound is ever synthesized, saving significant time and resources.

For 2-(2-chloroanilino)acetohydrazide and its derivatives, several computational approaches can be employed:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic structures, and reaction energies. This is valuable for predicting the most likely sites of reaction, understanding the stability of different conformers, and validating proposed synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed from a library of synthesized compounds and their corresponding biological activities. mdpi.com These models create a statistical correlation between the physicochemical properties of the molecules and their activity, allowing for the prediction of the activity of new, unsynthesized analogs. This helps prioritize which derivatives to synthesize next. mdpi.com

Molecular Docking: To investigate potential biological targets, molecular docking can simulate the binding of 2-(2-chloroanilino)acetohydrazide derivatives into the active site of a protein. nih.govrsc.org This provides information on the likely binding mode, identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts), and helps explain observed SAR data at a molecular level. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. rsc.org

| Modeling Technique | Application in 2-(2-Chloroanilino)acetohydrazide Research | Key Insights Provided |

| Quantum Mechanics (DFT) | Predicting reaction feasibility and molecular properties. | Reaction energy barriers, optimal molecular geometry, charge distribution. |

| QSAR | Predicting the biological activity of novel derivatives. mdpi.com | Correlation between chemical structure and biological function; guides lead optimization. malvernpanalytical.com |

| Molecular Docking | Identifying potential protein targets and predicting binding modes. nih.gov | Key amino acid interactions, binding affinity scores, structural basis for activity. rsc.org |

| Hirshfeld Surface Analysis | Analyzing intermolecular interactions in the crystalline state. nih.gov | Quantification of contacts like H-bonding, guiding crystal engineering efforts. nih.gov |